[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride
CAS No.: 72954-99-5
Cat. No.: VC2818050
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol
* For research use only. Not for human or veterinary use.
![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride - 72954-99-5](/images/structure/VC2818050.png)
Specification
CAS No. | 72954-99-5 |
---|---|
Molecular Formula | C9H16Cl2N2 |
Molecular Weight | 223.14 g/mol |
IUPAC Name | 2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |
Standard InChI | InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H |
Standard InChI Key | HRPFEVDYCALKLE-UHFFFAOYSA-N |
SMILES | CC(C)C(C1=CN=CC=C1)N.Cl.Cl |
Canonical SMILES | CC(C)C(C1=CN=CC=C1)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Identification
[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride is characterized by a pyridine ring with an aminopropyl substituent. The compound exists in both R and S enantiomeric forms due to the chiral center at the carbon connecting the pyridine ring to the amine group.
Table 1: Basic Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₆Cl₂N₂ |
Molecular Weight | 223.147 g/mol |
CAS Number (R-enantiomer) | 1260607-05-3 |
IUPAC Name | 2-methyl-1-(pyridin-3-yl)propan-1-amine dihydrochloride |
Appearance | Solid |
The molecular structure features a pyridine ring with a branched propylamine substituent at the 3-position. The dihydrochloride salt contains two chloride counter-ions that balance the positive charges on the protonated nitrogen atoms—one on the pyridine ring and one on the amine group . This salt formation significantly alters the compound's physicochemical properties compared to the free base, particularly improving water solubility while reducing lipophilicity.
Physical Properties
The dihydrochloride salt form exhibits enhanced aqueous solubility compared to the free base, which has a molecular weight of 150.22 g/mol . This improved solubility profile makes the compound more suitable for various pharmaceutical applications and laboratory experiments requiring aqueous conditions. The crystalline nature of the dihydrochloride salt also contributes to improved stability during storage compared to the free base form, which is particularly important for research and pharmaceutical development purposes.
Stereochemistry
Enantiomeric Forms
[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride possesses a stereogenic center, resulting in two distinct enantiomers: the (R) and (S) forms. These enantiomers, while sharing identical chemical formulas and similar physical properties, often demonstrate different biological activities due to their distinct spatial arrangements.
Table 2: Comparison of Enantiomeric Forms
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 1260607-05-3 | Not specified in sources |
Molecular Weight | 223.147 g/mol | 223.147 g/mol |
Optical Rotation | (+) | (-) |
Commercial Availability | Available (95% purity) | Available as separate product |
The stereochemistry of this compound plays a crucial role in its biological activity and potential therapeutic applications. Research indicates that the different enantiomers may exhibit varying affinities for biological targets, suggesting the importance of enantiopure forms for specific applications .
Conformational Analysis
Synthesis Methods
Salt Formation
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy represents a valuable tool for the characterization of [2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride and its derivatives. For similar pyridine-containing compounds, proton NMR studies have revealed characteristic signals for amine hydrogen atoms in the range of 5.36-5.43 ppm in aqueous conditions, with shifts to 4.66-5.01 ppm in gas phase spectra . Pyridine ring protons typically show signals at 7.68-8.17 ppm (for positions analogous to H4 and H8) and 7.29-7.84 ppm (for positions analogous to H5 and H9) .
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